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Compound of Interest

Compound Name: Tau Peptide (273-284)

Cat. No.: B12375744

Get Quote

Executive Summary
The peptide sequence GKVQIINKKLDL (Residues 273–284 of the Tau-441 isoform) represents

the R2 repeat of the microtubule-binding domain (MTBD). It contains the PHF6 motif

(VQIINK)*, a hexapeptide segment that acts as a potent driver of Tau aggregation, specifically

in 4-Repeat (4R) Tauopathies such as Progressive Supranuclear Palsy (PSP) and Corticobasal

Degeneration (CBD).

While the downstream PHF6 motif (VQIVYK) is present in all Tau isoforms, the

GKVQIINKKLDL sequence is unique to 4R isoforms. Structural biology reveals that this

segment forms "steric zippers"—tightly interdigitated

-sheet interfaces that nucleate neurofibrillary tangles (NFTs). In Alzheimer’s Disease (AD),
while often found in the "fuzzy coat" of mixed 3R/4R filaments, this motif remains a critical
regulator of seeding potency and a primary target for structure-based drug design (SBDD).
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The peptide spans residues 273–284.[1] Its aggregation potential is centered on the VQIINK

hexapeptide (Residues 275–280).[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pdf.benchchem.com/12404/preventing_premature_aggregation_of_Acetyl_Tau_Peptide_273_284_amide.pdf
https://www.pnas.org/doi/10.1073/pnas.97.10.5129
https://pmc.ncbi.nlm.nih.gov/articles/PMC4289634/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375744?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Residue AA Property
Role in
Aggregation

273 Gly (G) Flexible

Linker; allows

conformational

sampling.

274 Lys (K) Basic (+)

Electrostatic

modulation;

acetylation here

promotes aggregation.

275 Val (V) Hydrophobic
Start of PHF6 steric

zipper.*

276 Gln (Q) Polar

Forms H-bonds

(glutamine ladder)

stabilizing

-sheets.

277 Ile (I) Hydrophobic
Critical for dry

interface formation.

278 Ile (I) Hydrophobic
Critical for dry

interface formation.

279 Asn (N) Polar Side chain H-bonding.

280 Lys (K) Basic (+)

"Gatekeeper" residue.

Deletion (

K280) causes FTDP-

17.

281 Lys (K) Basic (+) Solubilizing flank.

282 Leu (L) Hydrophobic
Stabilizes C-terminal

interface.

283 Asp (D) Acidic (-) Salt-bridge potential.

284 Leu (L) Hydrophobic Anchor.
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The K280 Mutation Mechanism
The deletion of Lysine 280 (

K280) is a pathogenic mutation linked to Frontotemporal Dementia with Parkinsonism-17
(FTDP-17).[4]

Wild-Type: K280 imposes a turn/loop conformation due to charge repulsion and steric

hindrance, suppressing spontaneous aggregation.

K280 Mutant: Removal of the charge allows the sequence downstream of PHF6* to adopt an
extended

-strand conformation. This exposes the hydrophobic VQIINK motif, dramatically accelerating
nucleation and fibrillization.

Structural Polymorphism: AD vs. PSP
Recent Cryo-EM studies have redefined the role of this peptide in specific diseases:

Alzheimer's Disease (AD): Filaments are mixed 3R/4R. The core is formed by R3 (VQIVYK)

and R4. The GKVQIINKKLDL (R2) region is largely excluded from the rigid core, residing in

the dynamic "fuzzy coat," yet it enhances the seeding efficiency of 4R Tau onto AD filaments.

PSP/CBD: These are pure 4R tauopathies. The GKVQIINKKLDL sequence is integral to the

ordered core, forming a J-shaped fold that defines the filament strain.

Pathological Mechanism Visualization
The following diagram illustrates the aggregation pathway driven by the PHF6* motif and the

impact of the

K280 mutation.
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Caption: Pathway of Tau aggregation driven by GKVQIINKKLDL (R2), accelerated by

K280, and blocked by capping inhibitors.

Experimental Methodologies
To study GKVQIINKKLDL, researchers must use rigorous protocols to avoid artifacts (e.g., pre-

aggregation).

Peptide Handling & Pre-treatment
Synthetic peptides often contain pre-formed aggregates.

Dissolution: Dissolve lyophilized peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a

concentration of 1 mM.

Incubation: Let stand for 1 hour at room temperature to dissociate pre-existing aggregates.

Aliquot & Dry: Aliquot into microcentrifuge tubes and evaporate HFIP using a SpeedVac.

Store films at -80°C.

Reconstitution: Immediately prior to assay, dissolve the film in 10 mM NaOH (briefly) to

ensure monomerization, then dilute into the assay buffer (e.g., PBS or HEPES, pH 7.4).

Thioflavin T (ThT) Kinetic Assay
This assay measures the formation of cross-
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sheets in real-time.

Protocol:

Preparation: Prepare a reaction mixture in a black 96-well clear-bottom plate.

Peptide: 20–50 µM GKVQIINKKLDL.

Inducer: Heparin (Low MW, ~5 kDa) is required for rapid aggregation of this fragment.

Ratio Peptide:Heparin = 4:1 (molar).[5]

Dye: 10–20 µM Thioflavin T (ThT).

Buffer: 10 mM Phosphate Buffer, pH 7.4.

Execution: Seal plate to prevent evaporation. Incubate at 37°C in a plate reader.

Settings:

Shake: 10 seconds double-orbital shaking every 5-10 minutes (simulates agitation stress).

Read: Excitation 440 nm / Emission 485 nm.

Duration: 24–48 hours.

Analysis: Plot Fluorescence vs. Time. Fit to a sigmoidal Boltzmann equation to extract

(time to half-max aggregation).

Transmission Electron Microscopy (TEM)
Validates that the fluorescence signal corresponds to fibrillar structures.

Protocol:

Sampling: Take 5 µL of the reaction mixture at the plateau phase (e.g., 24h).

Grid Prep: Apply to a glow-discharged Formvar/Carbon-coated copper grid (300 mesh).

Adsorption: Incubate for 60 seconds. Blot excess liquid with filter paper.
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Washing: Wash with 5 µL ddH2O (x2) to remove salts.

Staining: Apply 5 µL of 2% Uranyl Acetate (w/v). Incubate for 30–60 seconds. Blot.

Imaging: Air dry and image at 80–120 kV. Look for twisted paired helical filaments (PHFs) or

straight filaments (SFs).

Therapeutic Targeting: Structure-Based Inhibitors
The "steric zipper" structure of VQIINK allows for the design of "capping" peptides that bind to

the fibril tip but prevent further monomer addition.

Design Logic (WINK and MINK)
Researchers have developed specific inhibitors based on the VQIINK structure:

Target: The hydrophobic pockets formed by Ile277 and Ile278.

Strategy: Replace native residues with bulky groups that fit the pocket but sterically clash

with the next incoming monomer.

Inhibitor Name Sequence Modification Mechanism

MINK M-Q-I-I-N-K
Methionine replaces Valine;

creates steric bulk.

WINK W-Q-I-I-N-K

Tryptophan replaces Valine;

bulky aromatic group blocks

elongation.

RI-AG03 Retro-Inverso

D-amino acids (protease

stable) targeting both VQIINK

and VQIVYK.[6]

Inhibitor Mechanism Diagram
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Caption: Mechanism of capping inhibitors preventing Tau fibril elongation at the VQIINK

interface.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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